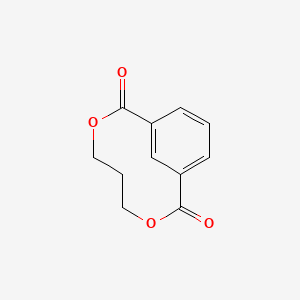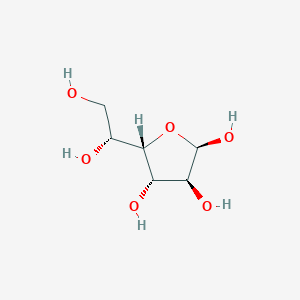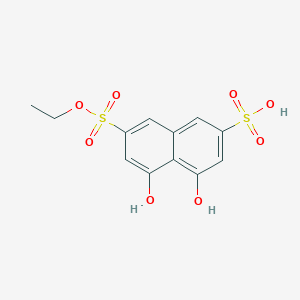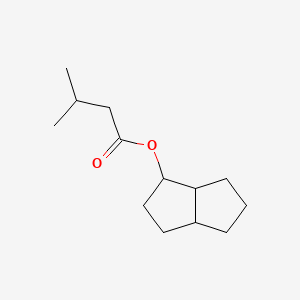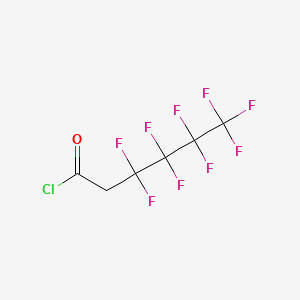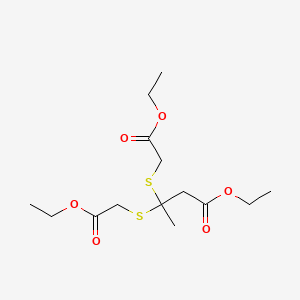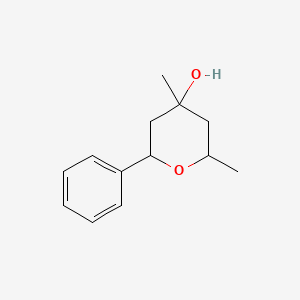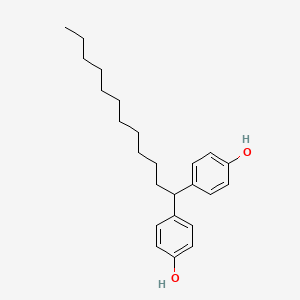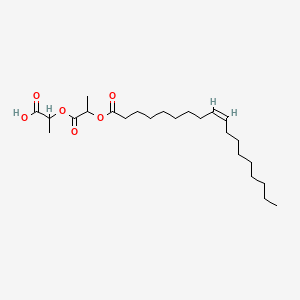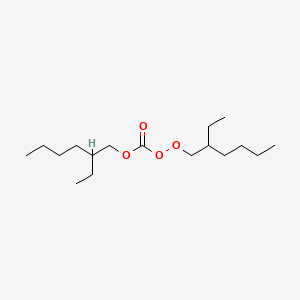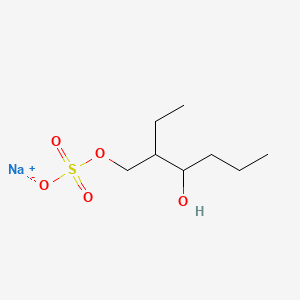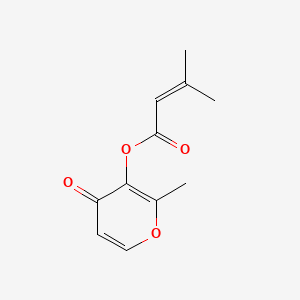
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate is an organic compound with the molecular formula C11H12O4 It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate typically involves the condensation of 2-methyl-4-oxo-4H-pyran-3-yl with 3-methyl-2-butenoic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and recycling techniques can be implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyran derivatives.
科学的研究の応用
2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving pyran derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate
- 4-Oxo-6-styryl-4H-pyran-2-carbonitrile
- 4-Hydroxy-2-quinolone derivatives
Comparison: Compared to these similar compounds, 2-Methyl-4-oxo-4H-pyran-3-yl 3-methyl-2-butenoate stands out due to its unique butenoate group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its structural features may offer advantages in biological and medicinal research, providing opportunities for the development of new therapeutic agents.
特性
CAS番号 |
93917-69-2 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
(2-methyl-4-oxopyran-3-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-7(2)6-10(13)15-11-8(3)14-5-4-9(11)12/h4-6H,1-3H3 |
InChIキー |
RGFWHIQAWJMOBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


